N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- N-[(2,6-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- N-[(3,4-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
Uniqueness
N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-8-9(2)13(17-18)16-7-10-5-4-6-11(14)12(10)15/h4-6,8H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
RXAGOCRVFCMZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(C(=CC=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.